(E)-3-(4-Chlorobenzylidene)indolin-2-one
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Overview
Description
(E)-3-(4-Chlorobenzylidene)indolin-2-one is a synthetic organic compound belonging to the class of oxindoles It is characterized by the presence of a chlorobenzylidene group attached to the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chlorobenzylidene)indolin-2-one typically involves the condensation of 4-chlorobenzaldehyde with indolin-2-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Chlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming 3-(4-chlorobenzyl)indolin-2-one.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxindole derivatives, reduced benzylidene compounds, and substituted chlorobenzylidene derivatives.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(4-Chlorobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes such as tyrosinase and tyrosinase-related protein-1 (TYRP-1), leading to effects on melanogenesis and melanosome secretion . Additionally, it can interact with cellular signaling pathways, influencing gene expression and protein levels.
Comparison with Similar Compounds
(E)-3-(4-Chlorobenzylidene)indolin-2-one can be compared with other oxindole derivatives such as:
GIF-2209: An oxindole derivative known for its role in accelerating melanogenesis and melanosome secretion.
SU5205: Another oxindole derivative developed as a multi-kinase inhibitor for anticancer drugs.
The uniqueness of this compound lies in its specific structural features and its ability to modulate distinct biological pathways, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H10ClNO |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+ |
InChI Key |
CIXKMQYKNWKSNZ-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
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